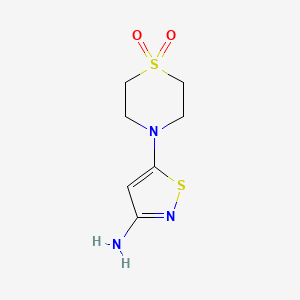
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of 3-chloroperbenzoic acid (MCPBA) in dichloromethane to oxidize the sulfur group in thiomorpholine . Another method involves the use of potassium permanganate for the oxidation reaction, followed by hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial oxidizing agents to ensure high yield and purity .
化学反应分析
Types of Reactions
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the 1,1-dioxide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate.
Solvents: Dichloromethane, water, and alcohols.
Major Products Formed
Oxidation Products: Thiomorpholine 1,1-dioxide.
Substitution Products: Various substituted thiazole derivatives.
科学研究应用
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound’s thiazole ring is known to interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects . The sulfur and nitrogen atoms in the ring structure play a crucial role in binding to the active sites of these enzymes .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of the thiazole ring with the thiomorpholine 1,1-dioxide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H11N3O2S2 |
|---|---|
分子量 |
233.3 g/mol |
IUPAC 名称 |
5-(1,1-dioxo-1,4-thiazinan-4-yl)-1,2-thiazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S2/c8-6-5-7(13-9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2,(H2,8,9) |
InChI 键 |
JAKNVNNLCRTBNO-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















